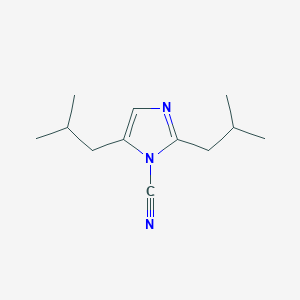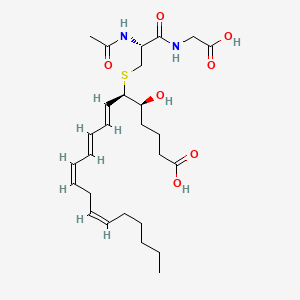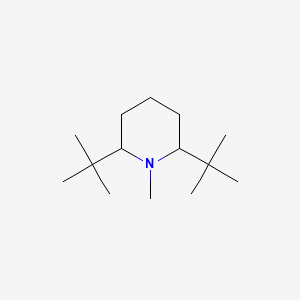
2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane is an organic compound with the molecular formula C6H12ClF2O. This compound is characterized by the presence of a chloro-difluoroethoxy group attached to a methylpropane backbone. It is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane typically involves the reaction of 2-chloro-1,1-difluoroethanol with 2-methylpropane in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a strong base, such as sodium hydroxide, at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are commonly used.
Major Products Formed
Substitution Reactions: Formation of 2-(2-hydroxy-1,1-difluoroethoxy)-2-methylpropane.
Oxidation Reactions: Formation of 2-(2-chloro-1,1-difluoroethoxy)-2-methylpropanone.
Reduction Reactions: Formation of 2-(2-chloro-1,1-difluoroethoxy)-2-methylpropanol.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-difluoroethoxy group can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chloro-1,1-difluoroethoxy)propane
- 2-(2-Chloro-1,1-difluoroethoxy)butane
- 2-(2-Chloro-1,1-difluoroethoxy)pentane
Uniqueness
2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability under oxidative conditions. These properties make it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
82949-08-4 |
|---|---|
Molekularformel |
C6H11ClF2O |
Molekulargewicht |
172.60 g/mol |
IUPAC-Name |
2-(2-chloro-1,1-difluoroethoxy)-2-methylpropane |
InChI |
InChI=1S/C6H11ClF2O/c1-5(2,3)10-6(8,9)4-7/h4H2,1-3H3 |
InChI-Schlüssel |
NSCHJKXVDFUSQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(CCl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-](/img/structure/B14414947.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14414953.png)




![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
![3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14415008.png)
![N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14415010.png)


![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)

